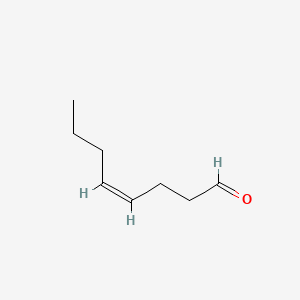

(Z)-Oct-4-enal

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

39924-26-0 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.2 g/mol |

IUPAC Name |

(Z)-oct-4-enal |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h4-5,8H,2-3,6-7H2,1H3/b5-4- |

InChI Key |

ICPZCFJMCZRIPY-PLNGDYQASA-N |

SMILES |

CCCC=CCCC=O |

Isomeric SMILES |

CCC/C=C\CCC=O |

Canonical SMILES |

CCCC=CCCC=O |

Other CAS No. |

39924-26-0 |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of Z Oct 4 Enal

Distribution of (Z)-Oct-4-enal in Biological Systems

The detection of this compound is often linked to the analysis of complex volatile mixtures from biological sources.

While various aldehydes are key components of plant volatiles and essential oils that contribute to their characteristic "green" and fruity aromas, the specific presence of this compound is not widely documented. oup.comresearchgate.net Research on the essential oils of many plants identifies numerous other aldehydes, such as (E)-2-hexenal, hexanal, and isomers of octenal like (E)-oct-2-enal. mdpi.com For instance, a study on the volatiles of Portenschlagiella ramosissima identified the related compound (Z)-Dec-4-enal. nih.gov The formation of C6 and C9 aldehydes from the lipoxygenase pathway is common in plants after tissue damage, contributing to what are known as green leaf volatiles (GLVs). oup.commdpi.com However, the direct identification of this compound in plant tissues remains elusive in the current scientific literature.

A significant finding regarding the natural occurrence of a direct precursor to this compound is in the cloacal gland secretions of the tuatara (Sphenodon punctatus), a rare reptile native to New Zealand. nih.govresearchgate.net Analysis of the lipophilic content of these secretions revealed a complex mixture of triacylglycerols containing various medium-chain fatty acids. nih.govresearchgate.net Among these, (Z)-oct-4-enoic acid was identified as a major constituent. nih.govresearchgate.net This fatty acid is the direct carboxylic acid analogue of this compound and could be readily converted to the aldehyde via enzymatic reduction. The individual-specific mixtures of these compounds in tuatara secretions are thought to play a role in chemical communication, potentially for individual recognition. nih.gov

Additionally, structurally similar compounds have been found in other animal products. For example, hept-(Z)-4-enal has been identified as a lipid-derived volatile in porcine liver pâtés. acs.orgnih.gov

Table 1: Documented Presence of this compound Precursors in Fauna

| Compound | Animal Species | Source of Secretion |

| (Z)-Oct-4-enoic acid | Tuatara (Sphenodon punctatus) | Cloacal Gland |

Currently, there is a lack of specific reports identifying this compound as a metabolite produced by microorganisms. While microorganisms, including marine diatoms and fungi, are known to produce a wide array of volatile organic compounds, including various aldehydes, through fatty acid metabolism, this compound has not been specifically singled out in these studies. gerli.comresearchgate.net

Elucidation of Biosynthetic Routes to this compound

The biosynthesis of unsaturated aldehydes like this compound is primarily understood through the lipoxygenase (LOX) pathway . ccsenet.orgmdpi.com This pathway is a widespread mechanism in plants, animals, and other organisms for metabolizing polyunsaturated fatty acids (PUFAs). researchgate.netresearchgate.net

The formation of aldehydes via the LOX pathway involves a sequence of two key enzymatic reactions:

Lipoxygenase (LOX): This enzyme catalyzes the dioxygenation of a polyunsaturated fatty acid, inserting a hydroperoxy group at specific positions. mdpi.comnih.gov These enzymes are non-heme iron-containing dioxygenases.

Hydroperoxide Lyase (HPL): This enzyme, often a member of the cytochrome P450 family, cleaves the fatty acid hydroperoxide into two smaller molecules: an aldehyde and an oxo-acid. researchgate.netplos.org

The specific aldehyde produced depends on the initial fatty acid substrate and the position of the hydroperoxide group. For C8 aldehydes, the cleavage of a C20 fatty acid hydroperoxide is a known route. psu.edu For example, a catalase-related hydroperoxide lyase has been identified in coral that cleaves an 8-hydroperoxy derivative of arachidonic acid to yield a C8-oxo acid and a C12 aldehyde. nih.govnih.gov

The most plausible precursor for the biosynthesis of this compound is arachidonic acid (C20:4, n-6) , a common C20 polyunsaturated fatty acid in animals. oregonstate.edu The proposed biosynthetic pathway is as follows:

Arachidonic acid, which possesses cis double bonds at carbons 5, 8, 11, and 14, is acted upon by a specific lipoxygenase.

An 8-lipoxygenase would introduce a hydroperoxide group at the C-8 position, forming 8-hydroperoxyeicosatetraenoic acid (8-HpETE) .

A hydroperoxide lyase (HPL) then cleaves the C-C bond between the 8th and 9th carbons.

This cleavage yields two fragments: a C8 aldehyde and a C12 oxo-acid. The resulting C8 fragment is This compound . The original cis (or Z) double bond at the C-5 position of arachidonic acid becomes the double bond at the C-4 position in the octenal fragment, retaining its Z-geometry.

This pathway explains the formation of an eight-carbon aldehyde with the double bond specifically at the fourth position and in the Z configuration, directly linking it to the structure of a common precursor fatty acid.

Table 2: Proposed Biosynthetic Pathway for this compound

| Step | Precursor | Enzyme | Intermediate/Product |

| 1 | Arachidonic acid (C20:4) | 8-Lipoxygenase (8-LOX) | 8-Hydroperoxyeicosatetraenoic acid (8-HpETE) |

| 2 | 8-HpETE | Hydroperoxide Lyase (HPL) | This compound + 12-Oxododec-5-enoic acid |

Genetic and Molecular Basis Regulating this compound Production

The biosynthesis of this compound, like other fatty acid-derived volatile organic compounds (VOCs), is a complex process governed by a suite of specific genes and regulated at the molecular level by various transcription factors. The production is primarily orchestrated through the lipoxygenase (LOX) pathway, which involves the sequential action of several key enzymes encoded by distinct gene families.

The foundational step in the pathway is the enzymatic conversion of polyunsaturated fatty acids, such as linoleic and linolenic acids. acs.orgtandfonline.com These fatty acids are first hydroperoxidated by lipoxygenase (LOX) enzymes. acs.orgtandfonline.com Subsequently, the resulting fatty acid hydroperoxides are cleaved by a hydroperoxide lyase (HPL) to generate short-chain aldehydes, including various C8 compounds. nih.govresearchgate.net The expression of the genes encoding these enzymes is the primary control point for the production of these volatiles.

Several transcription factor families are known to be master regulators of plant secondary metabolite biosynthesis, including the pathways for volatile compounds. frontiersin.orgchinbullbotany.com These include the WRKY, NAC, AP2/ERF, MYB, bHLH, and bZIP families, which control gene expression by binding to specific DNA sequences in the promoter regions of their target genes. frontiersin.orgchinbullbotany.com For instance, research in apple has demonstrated that the transcription factor MdMYC2, a member of the bHLH family, directly binds to the promoter of the MdLOX5a gene, enhancing the production of volatile aldehydes and alcohols. mdpi.com This illustrates a direct molecular link between a specific transcription factor and the regulation of a key enzyme in the volatile biosynthesis pathway.

While the general pathway is understood, specific enzymes have been identified that are directly involved in the formation of C8 volatiles. A multifunctional lipoxygenase from the red alga Pyropia haitanensis, named PhLOX, has been shown to catalyze the one-step conversion of C18-C22 fatty acids into C8 and C9 VOCs. nih.gov This enzyme exhibits both LOX and HPL activities. In another example, a catalase-related hemoprotein with hydroperoxide lyase activity was identified in the coral Capnella imbricata. nih.govnih.gov This enzyme specifically cleaves an 8-hydroperoxide of arachidonic acid to produce a C8-oxo acid, demonstrating a specialized genetic function for producing C8 chain fragments. nih.govnih.gov The existence of such specialized genes highlights the precise genetic control underlying the production of specific volatile compounds like this compound.

The regulation of these biosynthetic genes is also influenced by developmental cues and environmental stimuli, which trigger signaling cascades that modulate the activity of the controlling transcription factors. mdpi.com The differential expression of LOX and HPL gene isoforms in various plant tissues and at different developmental stages leads to the specific blend of volatiles produced. acs.org

Data Table: Genes and Proteins in Volatile Biosynthesis

| Gene/Protein Name | Organism | Function | Source(s) |

| Enzymes | |||

| Lipoxygenase (LOX) | General (Plants) | Catalyzes the hydroperoxidation of polyunsaturated fatty acids. | acs.orgtandfonline.com |

| Hydroperoxide Lyase (HPL) | General (Plants) | Cleaves fatty acid hydroperoxides to form short-chain aldehydes. | nih.govresearchgate.net |

| PhLOX | Pyropia haitanensis (Red Alga) | Multifunctional enzyme with LOX and HPL activity; converts fatty acids to C8/C9 VOCs. | nih.gov |

| Catalase-related Hemoprotein (cHPL) | Capnella imbricata (Coral) | Hydroperoxide lyase that cleaves 8-hydroperoxides to C8 aldehydes. | nih.govnih.gov |

| TomLoxC | Solanum lycopersicum (Tomato) | Lipoxygenase involved in producing C5 and C6 aldehydes from fatty acids. | mdpi.com |

| 13-Hydroperoxide Lyase (13-HPL) | Solanum lycopersicum (Tomato) | Hydroperoxide lyase that works with TomLoxC to produce short-chain aldehydes. | mdpi.com |

| Alcohol Dehydrogenase (ADH2) | Solanum lycopersicum (Tomato) | Reduces aldehydes to their corresponding alcohols. | mdpi.com |

| Transcription Factors | |||

| MYC2 | General (Plants) | Regulates jasmonate signaling and secondary metabolite biosynthesis. | mdpi.com |

| MdMYC2 | Malus domestica (Apple) | Directly activates the MdLOX5a gene to enhance aldehyde biosynthesis. | mdpi.com |

| WRKY family | General (Plants) | Regulates the biosynthesis of various secondary metabolites, including terpenes. | frontiersin.org |

| NAC family | General (Plants) | Regulates plant development and stress responses, including secondary metabolism. | frontiersin.orgchinbullbotany.com |

| AP2/ERF family | General (Plants) | Regulates developmental processes and synthesis of metabolites like terpenoids. | chinbullbotany.com |

| MYB family | General (Plants) | Controls various pathways, including flavonoid and volatile biosynthesis. | oup.com |

| bHLH family | General (Plants) | Regulates a wide range of metabolic and developmental processes. | frontiersin.org |

| SlSCL3 | Solanum lycopersicum (Tomato) | Scarecrow-like (GRAS family) transcription factor that regulates volatile terpene biosynthesis. | nih.gov |

Chemical Synthesis Methodologies for Z Oct 4 Enal

Retrosynthetic Analysis Strategies for (Z)-Oct-4-enal

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. slideshare.net For this compound, a primary disconnection can be made at the carbon-carbon double bond, suggesting precursors that can be joined via olefination reactions.

A logical retrosynthetic approach for this compound (I) involves disconnecting the C4-C5 double bond. This leads to two possible pairs of synthons:

Pathway A: A C4-dianion synthon (II) and a C4-aldehyde synthon (III). The corresponding synthetic equivalents would be a four-carbon organometallic reagent and butanal.

Pathway B: A C3-carbanion synthon (IV) and a C5-aldehyde synthon (V). This translates to a three-carbon nucleophile and a five-carbon aldehyde.

Another key disconnection can be made at the C3-C4 bond, which could lead to strategies involving alkylation or coupling reactions of appropriate four-carbon fragments. Functional group interconversion (FGI) is also a crucial consideration, where the aldehyde group might be introduced at a later stage from a more stable precursor like an alcohol or an ester to avoid unwanted side reactions. ox.ac.uk

Stereoselective Synthesis Approaches to this compound

The primary challenge in synthesizing this compound lies in controlling the stereochemistry of the internal double bond to favor the Z-isomer. Several modern synthetic methods can be employed to achieve this.

Olefin metathesis is a powerful reaction that involves the exchange of substituents between different alkenes. researchgate.net It proceeds through a metal-carbene intermediate and a metallacyclobutane transition state. libretexts.orgharvard.edu For the synthesis of this compound, a cross-metathesis reaction between two simpler alkenes could be envisioned.

A potential cross-metathesis approach would involve the reaction of a butenyl derivative with a protected form of but-3-en-1-ol, followed by deprotection and oxidation to the aldehyde. The stereoselectivity of the metathesis reaction is highly dependent on the catalyst used. While many ruthenium-based catalysts, like the Grubbs catalysts, are known for their functional group tolerance, achieving high Z-selectivity can be challenging. harvard.edu However, the development of molybdenum-based catalysts has shown promise for Z-selective cross-metathesis reactions. nih.gov

Table 1: Potential Olefin Metathesis Approach for this compound

| Reactant 1 | Reactant 2 | Catalyst Type | Key Transformation |

|---|

It is important to note that the homocoupling of the starting alkenes can be a competing side reaction. nih.gov

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphorus ylide. lumenlearning.comwikipedia.org The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Non-stabilized ylides generally lead to the formation of (Z)-alkenes, making this a suitable method for the synthesis of this compound. wikipedia.orgorganic-chemistry.org

To synthesize this compound, butanal would be reacted with the ylide generated from butyltriphenylphosphonium bromide. The ylide is typically prepared by treating the phosphonium (B103445) salt with a strong base like n-butyllithium. lumenlearning.com The reaction proceeds through a betaine (B1666868) intermediate, which then forms an oxaphosphetane that collapses to the desired alkene and triphenylphosphine (B44618) oxide. lumenlearning.comtamu.edu The formation of the stable triphenylphosphine oxide is a major driving force for the reaction. lumenlearning.com

For enhanced Z-selectivity, the Schlosser modification of the Wittig reaction can be employed. This involves the use of phenyllithium (B1222949) at low temperatures to interconvert the initially formed erythro betaine to the more stable threo betaine, which then preferentially eliminates to form the E-alkene. However, for Z-alkene synthesis, standard Wittig conditions with non-stabilized ylides are generally effective. wikipedia.org

Table 2: Wittig Reaction for this compound Synthesis

| Carbonyl Compound | Phosphonium Salt | Base | Expected Major Product |

|---|

The resulting (Z)-oct-4-ene would then need to be selectively functionalized at the terminal position to introduce the aldehyde group.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions. wikipedia.orgconicet.gov.ar These carbanions are generally more nucleophilic and less basic than the corresponding phosphorus ylides. wikipedia.org The HWE reaction typically favors the formation of (E)-alkenes, especially with stabilized phosphonates. wikipedia.org

However, modifications to the HWE reaction have been developed to achieve Z-selectivity. The Still-Gennari modification, for example, employs phosphonates with electron-withdrawing groups (like trifluoroethyl) and specific base/solvent combinations (e.g., KHMDS with 18-crown-6 (B118740) in THF) to favor the formation of the Z-alkene. wikipedia.org

For the synthesis of this compound, an appropriate phosphonate, such as diethyl (4-oxobutyl)phosphonate, could be reacted with butanal under Z-selective HWE conditions. Alternatively, a phosphonate containing the propyl group could be reacted with a protected form of 4-oxobutanal. The choice of reactants and conditions is crucial for maximizing the yield of the desired Z-isomer. researchgate.net

Table 3: Potential Z-Selective HWE Approach

| Aldehyde | Phosphonate Reagent | Conditions | Key Feature |

|---|

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. science.gov These reactions can be adapted to synthesize precursors for this compound with high stereoselectivity.

A plausible strategy involves the coupling of a (Z)-alkenyl boronic acid or ester with a suitable four-carbon electrophile containing a protected aldehyde. For instance, (Z)-1-butenylboronic acid could be coupled with a protected 4-bromobutanal (B1274127) under palladium catalysis. The stereointegrity of the (Z)-alkenyl borane (B79455) is generally maintained throughout the coupling process. organic-chemistry.org

Alternatively, a (Z)-alkenyl halide could be coupled with a suitable organoboron reagent. However, (Z)-alkenyl halides can sometimes undergo isomerization to the more stable E-isomer under the reaction conditions. organic-chemistry.org Recent advancements have also demonstrated the Z-alkenylative cross-coupling of Z-allylic alcohols with aryl bromides, which could potentially be adapted for the synthesis of this compound precursors. rsc.org

Table 4: Potential Suzuki-Miyaura Coupling for a this compound Precursor

| Alkenyl Borane | Electrophile | Catalyst System | Product |

|---|

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical transformations. rsc.org This approach can be particularly useful for creating chiral centers or for achieving high stereoselectivity in reactions that are challenging to control with traditional chemical methods.

For the synthesis of this compound, a lipase (B570770) could be used for the kinetic resolution of a racemic alcohol precursor. For example, a racemic oct-4-en-1-ol could be selectively acylated by a lipase, leaving one enantiomer of the alcohol unreacted. While this primarily addresses chirality, enzymes can also be used in the synthesis of the alkene itself. For instance, a baker's yeast-mediated reduction of a suitable α,β-unsaturated aldehyde precursor could potentially lead to the desired (Z)-alkene. cnr.it

Another approach could involve the use of an alcohol dehydrogenase (ADH) for the stereoselective reduction of a ketone precursor to a specific alcohol, which is then elaborated to this compound. researchgate.net While direct enzymatic synthesis of this compound is not widely reported, the principles of chemoenzymatic synthesis offer a promising avenue for developing a highly selective and environmentally friendly route.

Asymmetric Synthesis of this compound and its Enantiomers

Asymmetric synthesis is crucial when the biological or sensory activity of a molecule is dependent on a specific three-dimensional arrangement of its atoms. uwindsor.ca While this compound itself is not chiral, the introduction of substituents or further functionalization of the molecule can create chiral centers. The principles of asymmetric synthesis are therefore highly relevant for producing chiral derivatives or enantiomers of related structures. Organocatalysis and biocatalysis are two primary pillars for the enantioselective synthesis of unsaturated aldehydes and their precursors. bohrium.comnih.gov

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for the asymmetric functionalization of α,β-unsaturated aldehydes. mdpi.com Chiral secondary amines, such as proline and its derivatives (e.g., MacMillan or Jørgensen-Hayashi catalysts), are frequently employed. bohrium.comnih.gov These catalysts react with the unsaturated aldehyde to form a transient chiral iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde, facilitating a variety of enantioselective transformations such as Michael additions, Friedel-Crafts alkylations, and cycloadditions. mdpi.comacs.org For instance, a co-catalytic approach combining a simple chiral amine with a copper catalyst can achieve the enantioselective β-alkylation of α,β-unsaturated aldehydes, a strategy that could be adapted to synthesize chiral analogues of this compound. nih.gov

The following table summarizes key organocatalytic strategies applicable to the asymmetric synthesis of functionalized aldehydes.

| Asymmetric Strategy | Catalyst Type | Key Intermediate | Potential Application for this compound Derivatives | Reported Enantiomeric Excess (ee) |

|---|---|---|---|---|

| α-Halogenation | Chiral Amines (e.g., Jørgensen-Hayashi catalyst) | Iminium Ion | Introduction of a chiral center at the α-position (C-3). | Up to 99% |

| β-Alkylation (Conjugate Addition) | Chiral Amine + Transition Metal (e.g., Cu) | Iminium Ion | Introduction of a chiral center at the β-position (C-5). nih.gov | Up to 98% nih.gov |

| Peroxidation | Chiral Amine (e.g., MacMillan catalyst) | Iminium Ion | Formation of chiral β-peroxy aldehydes, precursors to complex cyclic structures. nih.govorganic-chemistry.org | Up to 97% nih.gov |

| [3+3] Cycloaddition | L-proline | Iminium Ion / Enamine | Synthesis of chiral cyclic aldehydes from unsaturated aldehyde precursors. acs.org | Up to 96% acs.org |

Biocatalysis offers another highly selective route. Enzymes such as ene-reductases (EREDs) and alcohol dehydrogenases (ADHs) can perform stereoselective reductions of C=C and C=O bonds, respectively. rsc.orgalmacgroup.com For example, an ERED could be used to selectively reduce an E/Z mixture of a precursor diene-aldehyde to furnish a chiral center, or an ADH could asymmetrically reduce a ketone precursor to a chiral alcohol, which is then converted to the target aldehyde. These enzymatic reactions are valued for their high enantioselectivity (often >99% ee) and their operation under mild, aqueous conditions. acs.orgbeilstein-journals.org

Development of Novel and Sustainable Synthetic Routes to this compound

Modern synthetic chemistry emphasizes the development of routes that are not only efficient but also environmentally benign. For this compound, this involves exploring novel catalytic systems that ensure high Z-selectivity and utilize sustainable practices.

A key innovation in alkene synthesis is Z-selective olefin metathesis. ximo-inc.com This reaction uses specific transition-metal catalysts (typically based on molybdenum or tungsten) to form carbon-carbon double bonds with a strong preference for the Z-isomer. ximo-inc.comgoogle.com Cross-metathesis between two simpler olefins, such as 1-hexene (B165129) and crotonaldehyde (B89634) (but-2-enal), could theoretically produce this compound, although the reactivity of the aldehyde group with the catalyst must be considered. Ruthenium-based catalysts have also been developed that show high Z-selectivity and better functional group tolerance. iupac.org This method is powerful because it can construct the core C4=C5 bond with the correct geometry in a single, catalytic step.

Sustainable approaches focus on reducing waste, avoiding hazardous reagents, and using renewable resources. researchgate.net Chemo-enzymatic cascades are a prime example, where chemical and biological catalysis are combined in a one-pot sequence. rsc.orgresearchgate.net For instance, a renewable starting material like a fatty acid from a plant oil could first be modified using a chemical catalyst and then converted through one or more enzymatic steps (e.g., using lipoxygenases, hydroperoxide lyases) to generate the desired aldehyde. mdpi.com The biocatalytic oxidation of alcohols to aldehydes is a particularly green method, as it can use molecular oxygen as the terminal oxidant, producing only water as a byproduct. beilstein-journals.org

Another novel strategy for accessing thermodynamically less stable Z-alkenes is through the photoisomerization of the more stable E-isomers. researchgate.net This can be achieved using a photocatalyst that absorbs light and facilitates the E-to-Z conversion. Recent advancements include continuous-flow systems with immobilized photosensitizers, which improve the efficiency and sustainability of the process. eurekalert.org

The table below compares these novel and sustainable approaches.

| Synthetic Method | Key Features | Advantages | Challenges |

|---|---|---|---|

| Z-Selective Olefin Metathesis | Mo, W, or specific Ru catalysts. Direct formation of the (Z)-double bond. ximo-inc.com | High Z-selectivity (often >99%), step economy. | Catalyst sensitivity to functional groups (especially aldehydes), cost of catalysts. |

| Biocatalysis / Chemo-enzymatic Cascades | Use of enzymes (e.g., oxidases, reductases, lyases). researchgate.netmdpi.com | High selectivity, mild reaction conditions (aqueous, room temp), use of renewable feedstocks, reduced waste. rsc.orgmdpi.com | Enzyme stability, substrate scope limitations, and sometimes low reaction rates. |

| Catalytic Photoisomerization | Uses light and a photosensitizer to convert E-alkenes to Z-alkenes. researchgate.net | Access to thermodynamically unstable isomer, can be performed in continuous flow systems. eurekalert.org | Requires specialized photoreactor setup, potential for side reactions, separation of E/Z mixture. |

| Silver-Catalyzed Hydroalkylation | Coupling of terminal alkynes with alkylboranes. acs.org | Excellent Z:E selectivity (>300:1 reported for some systems), broad functional group tolerance. acs.org | Requires stoichiometric use of organoboron reagents. |

Practical Considerations and Scalability in this compound Synthesis

Transitioning a synthetic route from a laboratory setting to an industrial scale introduces critical practical considerations. The primary goals are to ensure the process is safe, cost-effective, robust, and environmentally acceptable.

For the synthesis of this compound, scalability requires moving away from methods that use stoichiometric, hazardous, or expensive reagents. For example, classical olefination reactions that use pyrophoric reagents like n-butyllithium or produce large amounts of phosphine (B1218219) oxide waste are less desirable for large-scale production. Similarly, processes requiring cryogenic temperatures (-78 °C) increase energy costs and require specialized equipment.

The choice of catalyst is paramount. For metathesis routes, catalyst loading (the amount of catalyst relative to the substrate) must be minimized to reduce costs. Catalyst recycling is another key strategy. Performing reactions in aqueous emulsions with appropriate surfactants can facilitate catalyst recovery and reuse, a significant step toward a greener process. nih.gov

Purification is another major hurdle in scaling up. Chromatographic purification, common in research labs, is often impractical and costly on an industrial scale. Therefore, synthetic routes that yield products of high purity directly from the reaction, or that can be purified by crystallization or distillation, are highly preferred. The development of biocatalytic processes or one-pot cascade reactions often simplifies downstream processing, as they can reduce the number of intermediate isolation steps and byproducts. acs.org

Process intensification, such as the use of continuous-flow reactors, offers significant advantages for scalability. Flow chemistry can improve heat and mass transfer, allow for safer handling of hazardous intermediates, and enable consistent product quality. researchgate.net For reactions like photoisomerization or biocatalytic oxidations that can be limited by mass transfer (e.g., of light or oxygen), microreactors or packed-bed reactors provide a much higher surface-area-to-volume ratio, dramatically increasing efficiency. beilstein-journals.orgeurekalert.org

Chemical Reactivity and Mechanistic Transformations of Z Oct 4 Enal

Oxidation Reactions of the Aldehyde Moiety in (Z)-Oct-4-enal

The aldehyde group in this compound is susceptible to oxidation to form the corresponding carboxylic acid, (Z)-oct-4-enoic acid. This transformation is a common and fundamental reaction in organic chemistry. Various oxidizing agents can accomplish this, with the choice of reagent often depending on the desired reaction conditions (e.g., pH, solvent) and the presence of other sensitive functional groups.

Strong oxidants like potassium permanganate (B83412) (KMnO4) and chromic acid (H2CrO4) are effective but can sometimes lead to cleavage of the carbon-carbon double bond, especially under harsh conditions. Milder and more selective oxidizing agents are therefore often preferred for the oxidation of unsaturated aldehydes like this compound. Reagents such as pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane are commonly used for the oxidation of alcohols to aldehydes, but under specific conditions, they can also facilitate the oxidation of aldehydes to carboxylic acids. A particularly effective method for this transformation is the use of sodium chlorite (B76162) (NaClO2) in the presence of a chlorine scavenger, which selectively oxidizes the aldehyde without affecting the C=C double bond. jst.go.jp

The resulting (Z)-oct-4-enoic acid is a naturally occurring compound found in the cloacal gland secretion of the tuatara (Sphenodon punctatus). researchgate.net

Table 1: Common Reagents for the Oxidation of Aldehydes to Carboxylic Acids

| Reagent | Conditions | Selectivity |

| Potassium Permanganate (KMnO4) | Basic, acidic, or neutral | Strong, may cleave C=C bond |

| Chromic Acid (H2CrO4) | Acidic | Strong, may cleave C=C bond |

| Sodium Chlorite (NaClO2) | Buffered solution (e.g., with NaH2PO4) | High for aldehydes, preserves C=C bond |

| Silver(I) Oxide (Ag2O) | Basic (ammoniacal solution - Tollen's reagent) | Mild, selective for aldehydes |

Reduction Reactions of this compound

The reduction of this compound can selectively target either the aldehyde or the carbon-carbon double bond, or both, depending on the reducing agent and reaction conditions.

To selectively reduce the aldehyde group to a primary alcohol, yielding (Z)-oct-4-en-1-ol, common reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) are used. NaBH4 is a milder reagent and is often preferred for its compatibility with a wider range of functional groups and solvents.

Conversely, catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2) under hydrogen gas (H2) will typically reduce both the aldehyde and the alkene, resulting in the saturated alcohol, octan-1-ol. However, selective hydrogenation of the aldehyde in the presence of an isolated double bond can be achieved under specific conditions, for instance using palladium on carbon at controlled pressures and temperatures.

Nucleophilic Addition Reactions to the Carbonyl Group of this compound

The electrophilic carbon atom of the aldehyde group in this compound is a prime target for nucleophiles. These reactions are fundamental to carbon-carbon and carbon-heteroatom bond formation.

In the presence of an alcohol and an acid catalyst, this compound can reversibly form a hemiacetal. libretexts.orglibretexts.org The reaction involves the nucleophilic attack of the alcohol on the protonated carbonyl carbon. Hemiacetals are generally unstable and exist in equilibrium with the starting aldehyde and alcohol. masterorganicchemistry.com

With an excess of the alcohol and continued acid catalysis, the hemiacetal can undergo further reaction to form a stable acetal. libretexts.orglibretexts.org This process involves the elimination of a water molecule. libretexts.org Acetal formation is a reversible process, but the equilibrium can be driven towards the product by removing the water formed during the reaction. libretexts.orglibretexts.org Cyclic acetals can also be formed by reacting this compound with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. google.com Acetals are valuable as protecting groups for the aldehyde functionality, as they are stable to basic and nucleophilic conditions but can be readily hydrolyzed back to the aldehyde with aqueous acid. masterorganicchemistry.com

Mechanism of Acetal Formation:

Protonation of the carbonyl oxygen by the acid catalyst. libretexts.org

Nucleophilic attack by an alcohol molecule on the carbonyl carbon. libretexts.org

Deprotonation to form the hemiacetal. libretexts.org

Protonation of the hemiacetal's hydroxyl group. libretexts.org

Elimination of water to form a resonance-stabilized oxonium ion. openstax.org

Nucleophilic attack by a second alcohol molecule. libretexts.org

Deprotonation to yield the acetal. libretexts.org

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that readily add to the carbonyl group of this compound. This reaction is a powerful method for forming new carbon-carbon bonds and results in the formation of a secondary alcohol upon workup. The reaction proceeds via a 1,2-addition mechanism, where the nucleophilic alkyl or aryl group from the organometallic reagent attacks the carbonyl carbon. libretexts.org The choice of the organometallic reagent determines the nature of the R group added to the carbonyl carbon. For instance, reacting this compound with methylmagnesium bromide would yield (Z)-non-5-en-2-ol.

Olefination reactions provide a means to convert the carbonyl group of an aldehyde into a carbon-carbon double bond.

The Wittig reaction involves the reaction of this compound with a phosphorus ylide (a Wittig reagent). lscollege.ac.inadichemistry.com The nature of the substituents on the ylide influences the stereochemistry of the resulting alkene. Unstabilized ylides (e.g., those with alkyl substituents) typically react with aldehydes to form (Z)-alkenes with high selectivity. wikipedia.orgdalalinstitute.com Stabilized ylides (e.g., those with electron-withdrawing groups like esters or ketones) generally lead to the formation of (E)-alkenes. wikipedia.orgdalalinstitute.com The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. adichemistry.com

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.org HWE reactions with stabilized phosphonate esters typically show high selectivity for the (E)-alkene product. wikipedia.orgyoutube.com However, modifications to the HWE reaction, such as the Still-Gennari modification, allow for the selective synthesis of (Z)-alkenes by using phosphonates with electron-withdrawing groups and specific reaction conditions (e.g., potassium bis(trimethylsilyl)amide (KHMDS) as the base in the presence of 18-crown-6). youtube.comsemanticscholar.org

Table 2: Comparison of Wittig and HWE Reactions for Olefination of this compound

| Reaction | Reagent | Typical Product Stereochemistry | Byproduct |

| Wittig | Phosphorus Ylide (Ph3P=CHR) | (Z) for unstabilized ylides, (E) for stabilized ylides | Triphenylphosphine oxide |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion ((RO)2P(O)CHR-) | Predominantly (E) | Water-soluble phosphate (B84403) ester |

| Still-Gennari HWE | Modified Phosphonate | Predominantly (Z) | Modified phosphate ester |

Electrophilic Additions to the C=C Double Bond of this compound

The electron-rich carbon-carbon double bond in this compound is susceptible to attack by electrophiles. libretexts.orglibretexts.org These reactions proceed via an initial attack on the pi bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile.

A common example is the addition of hydrogen halides (H-X). The proton (H+) acts as the electrophile, adding to one of the double-bonded carbons. According to Markovnikov's rule, the proton will add to the carbon atom that results in the formation of the more stable carbocation. nerdfighteria.info The subsequent attack by the halide ion (X-) on the carbocation completes the addition.

Halogens, such as bromine (Br2), also add across the double bond. The reaction is initiated by the polarization of the Br-Br bond as it approaches the electron-rich alkene. savemyexams.com This leads to the formation of a cyclic bromonium ion intermediate. The subsequent backside attack by a bromide ion results in anti-addition, yielding a vicinal dihalide.

Other electrophilic additions include hydration (addition of water in the presence of a strong acid catalyst) and dihydroxylation (addition of two hydroxyl groups), for example, using osmium tetroxide (OsO4) or cold, dilute potassium permanganate (KMnO4), which typically results in syn-dihydroxylation. masterorganicchemistry.com

Cyclization and Rearrangement Reactions Involving this compound

The proximity of the aldehyde and the alkene functionalities within the same molecule facilitates a variety of intramolecular reactions, leading to the formation of cyclic structures. These reactions are often stereoselective, influenced by the Z-geometry of the starting alkene.

Intramolecular Cyclizations:

Prins-Type Cyclization: Acid-catalyzed reactions can promote the formation of an oxocarbenium ion from the protonated aldehyde. acs.org This electrophilic center can then be attacked by the internal nucleophilic double bond in a Prins-type cyclization. acs.org The reaction pathway can lead to various oxygenated heterocyclic compounds, with the stereochemical outcome influenced by the transition state geometry. acs.org For example, a 6-exo-trig cyclization could lead to the formation of a six-membered ring. acs.org

Homoenolate-Mediated Annulation: Under the influence of N-heterocyclic carbene (NHC) catalysis, the aldehyde can be converted into a homoenolate intermediate. acs.org This nucleophilic species can undergo intramolecular conjugate addition if a suitable Michael acceptor is present within the molecule. While not inherent to this compound itself, derivatization could enable such pathways, leading to cyclopentene-fused structures. acs.org The mechanism involves the formation of the homoenolate, which attacks an electrophilic center, followed by an intramolecular aldol (B89426) reaction and subsequent cyclization. acs.org

Allylsilane-Based Cyclization Analogy: Studies on analogous systems, such as ω-formylallylsilanes, provide insight into potential cyclization pathways. jst.go.jp In these reactions, an acid promotes cyclization where the double bond acts as the nucleophile attacking the activated aldehyde. jst.go.jp Research on these systems has shown that the (Z)-geometry of the double bond preferentially leads to the formation of cis-fused cyclic products. jst.go.jp This stereoselectivity is attributed to specific interactions between the C(Si)–C(alkene) bond and the carbonyl group in the transition state, a principle that can be extrapolated to the cyclization of this compound. jst.go.jp

Intramolecular Diels-Alder (IMDA) Reaction: While this compound itself is not a classic diene-dienophile system for an IMDA reaction, its derivatives can be designed to undergo such transformations. The aldehyde could be elaborated into a diene, or the alkyl chain could be modified to contain a dienophile, setting the stage for a powerful ring-forming reaction. In related systems, such as non-conjugated pentaenals, IMDA reactions have been used to construct complex octahydronaphthalene cores, with thermal or Lewis acid-catalyzed conditions controlling the stereochemical outcome of the resulting fused rings. rsc.org

Rearrangement Reactions:

Olefin Isomerization-Claisen Rearrangement: While not a direct reaction of this compound, a related strategy involves the conversion of allylic alcohols (which can be formed from the reduction of the enal) into di(allyl) ethers. pitt.edu Subsequent iridium(I)-catalyzed olefin isomerization can generate an allyl vinyl ether, which upon heating, undergoes a highly diastereoselective rsc.orgrsc.org sigmatropic Claisen rearrangement to yield substituted 4-pentenal (B109682) derivatives. pitt.edu

Carbocation Rearrangements: In the course of acid-catalyzed reactions, the formation of a carbocation intermediate can be followed by rearrangements like hydride shifts. masterorganicchemistry.com If a reaction involving the double bond of this compound leads to a secondary carbocation, a 1,2-hydride shift could occur to form a more stable tertiary carbocation, if such a position exists, before the final product is formed. masterorganicchemistry.com

Table 1: Summary of Potential Cyclization and Rearrangement Reactions

| Reaction Type | Key Reagents/Conditions | Intermediate(s) | Potential Product(s) | Reference(s) |

|---|---|---|---|---|

| Prins Cyclization | Brønsted or Lewis Acid | Oxocarbenium ion | Oxygenated heterocycles | acs.org |

| Homoenolate Annulation | N-Heterocyclic Carbene (NHC) | Homoenolate | Cyclopentene derivatives (requires substrate modification) | acs.org |

| Intramolecular Diels-Alder | Thermal or Lewis Acid (e.g., Me₂AlCl) | Cyclic transition state | Fused bicyclic systems (requires substrate modification) | rsc.orgwikipedia.org |

| Claisen Rearrangement | Heat, Metal Catalyst (for isomerization step) | Allyl vinyl ether | Substituted γ,δ-unsaturated aldehydes | pitt.edu |

| Hydride Shift | Acidic conditions | Carbocation | Rearranged acyclic or cyclic products | masterorganicchemistry.com |

Catalytic Transformations of this compound (e.g., metal-catalyzed processes)

Catalysis offers a powerful means to selectively transform the functional groups of this compound with high efficiency and control. Both metal-based and organocatalytic systems can be employed.

Catalytic Hydrogenation/Reduction: The double bond and the aldehyde group can be selectively reduced.

Alkene Reduction: Catalytic semi-hydrogenation using specific catalysts can selectively reduce the carbon-carbon double bond while preserving the aldehyde. For instance, zinc-based catalysts have been developed for the Z-selective semi-hydrogenation of alkynes. acs.org The intermediate zinc hydride species can also react with alkenes, suggesting that a carefully designed zinc-based system could hydrogenate the double bond of this compound. acs.org The high selectivity of such systems often arises from the faster reaction (hydrozincation) with alkynes compared to alkenes, which allows for selective alkyne reduction, but the principle can be adapted. acs.org

Aldehyde Reduction: Chemoselective reduction of the aldehyde to an allylic alcohol can be achieved using various reagents.

Enantioselective Reduction: Organocatalytic methods can achieve enantioselective reduction. For example, the combination of a chiral amine catalyst (like an imidazolidinone) and a Hantzsch ester can facilitate the enantioselective transfer of a hydride to the β-position of an α,β-unsaturated aldehyde after forming a chiral iminium ion. princeton.edu Interestingly, such systems can exhibit stereoconvergence, where both E and Z isomers of the starting enal yield the same enantiomer of the product, due to catalyst-accelerated E-Z isomerization prior to the reduction step. princeton.edu

Metal-Catalyzed Cyclizations:

Gold(I)-Catalyzed Reactions: Gold(I) catalysts are known to activate π-systems. acs.org In related systems, gold(I) complexes catalyze the intramolecular reaction of aldehydes with allenes to form bicyclic ring systems. acs.org This proceeds through the activation of the allene (B1206475) by the carbophilic gold catalyst, followed by nucleophilic attack from the carbonyl oxygen and subsequent cyclization. acs.org

Palladium-Catalyzed Reactions: Synergistic catalysis combining a palladium complex and a secondary amine organocatalyst has been used for the asymmetric cyclopropanation of enals. rsc.org The mechanism involves the formation of a chiral iminium ion from the enal and the amine catalyst, which then reacts with a palladium enolate. rsc.org

Catalytic Oxidation: While this compound is an aldehyde, related allylic alcohols can be oxidized to enals using catalysts like palladium(II) acetate. lookchem.com This highlights the types of metal catalysts that interact with such systems.

Table 2: Examples of Catalytic Transformations

| Transformation | Catalyst System | Substrate Moiety | Product Type | Reference(s) |

|---|---|---|---|---|

| Enantioselective Reduction | Chiral Imidazolidinone / Hantzsch Ester | Enal System | Chiral Saturated Aldehyde | princeton.edu |

| Semi-Hydrogenation | Zinc-Anilide Complex / H₂ | Alkene | Saturated Aldehyde | acs.org |

| Cyclopropanation | Pd(0) / Chiral Amine | Enal System | Substituted Cyclopropane | rsc.org |

| Intramolecular Cyclization | Gold(I) Complex | Alkene/Aldehyde | Bicyclic Ethers (in analogous systems) | acs.org |

| Oxidative Amination | Pd(OAc)₂ / Phthalimide | Alkene | Protected Enamines (on related alkenes) | acs.org |

Photochemical and Radiochemical Reactions of this compound

Photochemical Reactions:

The absorption of ultraviolet light can promote electrons in this compound to higher energy states, enabling reactions that are not accessible under thermal conditions.

[2+2] Photocycloaddition: The carbon-carbon double bond can undergo intramolecular [2+2] photocycloaddition with the carbonyl group (a Paternò-Büchi reaction) to form an oxetane (B1205548). Alternatively, an intramolecular [2+2] reaction between the C4=C5 double bond and the C1=O bond could potentially lead to a bicyclo[2.2.0]hexane derivative. In other systems, [2+2] cycloadditions between a pyranocarbazole and a pyrimidine (B1678525) have been shown to proceed with high efficiency under light irradiation. mdpi.com

Z/E Isomerization: A common photochemical reaction for alkenes is isomerization around the double bond. Upon irradiation, this compound can be converted to its more thermodynamically stable isomer, (E)-Oct-4-enal. This process occurs via excitation to an excited state where rotation around the carbon-carbon bond is facilitated, followed by relaxation to either the Z or E ground state.

Other Photoreactions: In related enal systems, visible light in the presence of a photosensitizer can mediate reactions. For example, the reaction between a γ-keto-enal and a nucleophile can be triggered by light and a sensitizer (B1316253) like rhodamine B, proceeding through the generation of singlet oxygen. mdpi.com

Radiochemical Reactions:

Radiochemical reactions typically refer to the incorporation of a radionuclide into a molecule. This is not a reaction of this compound in the classical sense, but rather a process to make it detectable for applications like Positron Emission Tomography (PET) imaging. units.it

Radiolabeling via Bioorthogonal Chemistry: A modern strategy for radiolabeling involves a two-step "pretargeting" approach. rsc.org

Modification: this compound would first be chemically modified to attach a reactive handle for a bioorthogonal "click" reaction. A common handle is a strained alkene like trans-cyclooctene (B1233481) (TCO). rsc.orgacs.org

Radiolabeling: A separate molecule, a tetrazine, is chelated to a radioactive metal isotope (e.g., Gallium-68, ⁶⁸Ga, for PET imaging) and purified. acs.org

Ligation: The TCO-modified this compound is then reacted with the radiolabeled tetrazine (e.g., [⁶⁸Ga]Ga-THP-tetrazine). rsc.org This reaction, an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, is extremely fast and specific, allowing the radionuclide to be attached to the target molecule under mild conditions. rsc.orgacs.org

This process transforms this compound into a radiotracer, enabling its biodistribution to be tracked non-invasively using imaging techniques. The choice of radionuclide depends on the desired application; for instance, ⁶⁸Ga is a positron emitter for PET imaging, while other isotopes could be used for single-photon emission computed tomography (SPECT) or therapy. units.it

Table 3: Summary of Photochemical and Radiochemical Processes

| Reaction Type | Key Reagents/Conditions | Moiety Involved | Result | Reference(s) |

|---|---|---|---|---|

| Z/E Photoisomerization | UV Light | C=C Double Bond | (E)-Oct-4-enal | - |

| [2+2] Photocycloaddition | UV Light | C=C and C=O bonds | Bicyclic oxetane or related structures | mdpi.com |

Advanced Analytical Methodologies for the Characterization and Quantification of Z Oct 4 Enal

Chromatographic Techniques for (Z)-Oct-4-enal Separation and Analysis

Chromatography is the cornerstone for separating this compound from intricate mixtures. The choice of technique depends on the sample's complexity, the required sensitivity, and the analytical objective, whether it is qualitative identification or precise quantification.

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary and powerful technique for the analysis of volatile compounds like this compound. notulaebotanicae.ro This method combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry. unl.edu In a typical GC-MS analysis, the volatile components of a sample are separated in a capillary column before being introduced into the mass spectrometer. semanticscholar.org The mass spectrometer then ionizes the separated compounds, typically using electron ionization (EI), and separates the resulting ions based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a molecular fingerprint. semanticscholar.org

The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard or with entries in spectral libraries like the Wiley and NIST/EPA/NIH databases. semanticscholar.org GC-MS has been successfully used to analyze this compound, with specific instrumentation such as the Agilent 6890N-Agilent 5973N system being documented for this purpose. nih.gov The technique is suitable for identifying phytochemicals in extracts and can be applied to various sample types after appropriate preparation. semanticscholar.orgresearchgate.netacademicjournals.org

Table 1: Typical Parameters for GC-MS Analysis of this compound

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Elite-1 (100% dimethyl polysiloxane) or similar non-polar column | Separates compounds based on boiling point and volatility. semanticscholar.org |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. notulaebotanicae.ro |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. semanticscholar.org |

| Flow Rate | 1 mL/min | Optimal flow for carrier gas to ensure good separation. semanticscholar.org |

| Oven Program | Temperature gradient (e.g., start at 100°C) | Ramping the temperature allows for the separation of compounds with a wide range of boiling points. semanticscholar.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that creates reproducible fragmentation patterns for library matching. semanticscholar.org |

| Detector | Quadrupole Mass Spectrometer | Detects and separates ions by their mass-to-charge ratio for identification. researchgate.net |

| Acquisition Mode | Full Scan | Collects all ion fragments within a mass range, useful for identifying unknown compounds. researchgate.net |

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, though it is more commonly used for non-volatile or thermally unstable compounds. While specific, validated HPLC methods for this compound are not prominently documented, the principles of the technique can be applied. For instance, a method for the related compound Oct-7-enal uses reverse-phase (RP) HPLC with a mobile phase of acetonitrile (B52724) and water. sielc.com

For the analysis of aldehydes like this compound, which lack a strong chromophore for standard UV detection, a derivatization step is often necessary. This involves reacting the aldehyde with a labeling agent to create a product that can be easily detected. For example, in the analysis of 4-hydroxy-2-nonenal, derivatization with dansyl hydrazine (B178648) was used to create a fluorescent product, significantly enhancing detection sensitivity. ajrms.com The separation would typically be performed on a C8 or C18 reverse-phase column, which separates compounds based on their hydrophobicity. ajrms.comresearchgate.net The HPLC method is versatile and can be adapted for fast UPLC (Ultra-Performance Liquid Chromatography) applications. sielc.com

Table 2: Potential HPLC Method Parameters for this compound Analysis

| Parameter | Potential Setting | Rationale |

|---|---|---|

| Column | Reverse-Phase C8 or C18 (e.g., 5 µm, 4.6 × 250 mm) | Standard for separating moderately nonpolar organic molecules. researchgate.net |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile (or Methanol) and Water | The organic solvent percentage is optimized to achieve the desired retention time and separation. sielc.comajrms.com |

| Derivatization Agent | Dansyl hydrazine (DNSH) or 2,4-Dinitrophenylhydrazine (B122626) (DNPH) | To create a derivative with strong fluorescence or UV absorbance for sensitive detection. ajrms.com |

| Detection | Fluorescence or Diode Array Detector (DAD) | Selected based on the properties of the derivatized analyte. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Injection Volume | 10-20 µL | A typical volume for analytical injections. |

For exceptionally complex samples where single-column GC cannot provide adequate separation, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolution and peak capacity. unl.eduresearchgate.net This technique uses two columns with different stationary phases (e.g., a non-polar column followed by a polar column) connected by a modulator. sepsolve.com The modulator traps small, sequential fractions of the effluent from the first column and re-injects them onto the second, shorter column for a rapid, secondary separation. sepsolve.com

The result is a two-dimensional chromatogram where compounds are separated based on two different properties, such as volatility and polarity. researchgate.net This structured separation allows for the resolution of minor components, like this compound, that might be co-eluted and hidden under major peaks in a 1D GC analysis. researchgate.netsepsolve.com GCxGC coupled with a Time-of-Flight Mass Spectrometer (TOFMS) is particularly powerful, providing high-quality mass spectra for reliable identification of hundreds or even thousands of compounds in a single run. vscht.cz This approach is ideal for non-targeted profiling and fingerprinting of volatile organic compounds in food, beverages, and essential oils. unl.edumdpi.com

Table 3: Comparison of 1D GC and GCxGC for this compound Analysis

| Feature | 1D Gas Chromatography (GC) | Comprehensive 2D Gas Chromatography (GCxGC) |

|---|---|---|

| Peak Capacity | Lower; risk of co-elution in complex samples. researchgate.net | Significantly higher; improved resolution of individual components. sepsolve.com |

| Sensitivity | Can be limited by co-eluting matrix components. | Enhanced due to better separation from background and peak focusing by the modulator. sepsolve.com |

| Compound Identification | Risk of misidentification due to peak overlap. | More reliable identification due to separation in two dimensions and cleaner mass spectra. unl.edu |

| Data Complexity | Simpler chromatogram (2D plot: intensity vs. time). | More complex data (3D or contour plot: intensity vs. two retention times). sepsolve.com |

| Application | Routine analysis of simpler mixtures. | Detailed analysis of highly complex mixtures (e.g., essential oils, food volatiles). unl.eduresearchgate.net |

Spectroscopic Approaches for Structural Elucidation and Quantification of this compound

Spectroscopy provides fundamental information about a molecule's structure, bonding, and functional groups. For this compound, techniques like NMR and IR spectroscopy are indispensable for confirming its chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules. ebsco.com It provides detailed information about the chemical environment, connectivity, and configuration of atoms within a molecule. wikipedia.org

¹H NMR: A proton NMR spectrum of this compound would show distinct signals for each unique proton environment. The aldehydic proton (-CHO) would appear far downfield (typically δ 9-10 ppm) as a triplet due to coupling with the adjacent CH₂ group. The vinylic protons (-CH=CH-) would resonate in the olefinic region (typically δ 5-6 ppm), and their coupling constant (J-value) would be characteristic of a cis (Z) configuration. The remaining aliphatic protons would appear upfield.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. ceitec.cz Each unique carbon atom gives a distinct signal. For this compound, the carbonyl carbon of the aldehyde would be highly deshielded (δ > 200 ppm). The two sp² carbons of the double bond would appear in the δ 120-140 ppm region, while the sp³ hybridized carbons of the alkyl chain would resonate at higher field (upfield). nih.govucl.ac.uk

2D NMR: Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra. researchgate.net

COSY (Correlation Spectroscopy) would reveal ¹H-¹H coupling correlations, confirming which protons are adjacent to each other in the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of protons to their respective carbons. ceitec.cz

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for piecing together the entire molecular structure, including the position of the double bond and the aldehyde group. ceitec.cz

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-CHO) | ~9.7 (t) | ~202 |

| C2 (-CH₂CHO) | ~2.4 (m) | ~44 |

| C3 (-CH₂CH=) | ~2.3 (m) | ~22 |

| C4 (=CH-) | ~5.4 (m) | ~128 |

| C5 (=CH-) | ~5.5 (m) | ~132 |

| C6 (-CH₂C=) | ~2.1 (q) | ~27 |

| C7 (-CH₃) | ~1.4 (sextet) | ~14 |

| C8 (-CH₃) | ~0.9 (t) | ~13 |

Note: These are approximate values based on standard chemical shift ranges and data for similar structures. Actual values may vary depending on the solvent and experimental conditions.

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. longdom.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. longdom.org The IR spectrum of this compound would display characteristic absorption bands confirming its key functional groups. A very strong and sharp peak would be observed for the C=O stretch of the aldehyde group around 1720-1740 cm⁻¹. masterorganicchemistry.com Two distinct peaks for the aldehydic C-H stretch would also be expected around 2720 cm⁻¹ and 2820 cm⁻¹. masterorganicchemistry.com The C=C double bond stretch would appear around 1650 cm⁻¹, and the =C-H bend for the cis-alkene would be found around 675-730 cm⁻¹. The spectrum for the related compound (Z)-4-Octene shows characteristic peaks for the C-H bonds. nist.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. libretexts.org While the C=O stretch is strong in the IR, the C=C double bond stretch is often stronger and more prominent in the Raman spectrum due to the change in polarizability during the vibration. Therefore, Raman spectroscopy would be particularly useful for confirming the presence of the carbon-carbon double bond in this compound. libretexts.org It is also less sensitive to interference from water, which can be an advantage over IR in certain applications. tandfonline.com

Table 5: Key Expected Vibrational Modes for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | IR Activity | Raman Activity |

|---|---|---|---|---|

| Aldehyde C-H | Stretch | ~2820, ~2720 | Medium | Weak |

| Alkane C-H | Stretch | 2850-3000 | Strong | Strong |

| Aldehyde C=O | Stretch | ~1725 | Very Strong | Medium |

| Alkene C=C | Stretch | ~1650 | Medium | Strong |

| cis Alkene =C-H | Bend (out-of-plane) | ~700 | Strong | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a chemical compound. mdpi.com For this compound, this technique is particularly useful for detecting the presence of its chromophores, which are the parts of the molecule that absorb light. upi.eduutoronto.ca The primary chromophores in this compound are the carbon-carbon double bond (C=C) and the carbonyl group (C=O) of the aldehyde.

The absorption of UV light by this compound results in electronic transitions, where electrons are promoted from a lower energy orbital to a higher energy one. The key transitions for this compound are the π → π* and n → π* transitions. upi.edu

π → π transition:* This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. It is associated with the C=C and C=O double bonds and typically results in a strong absorption band. msu.edu For unsaturated aldehydes, this absorption is often observed at wavelengths above 210 nm. upi.edu

n → π transition:* This transition involves the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. This transition is generally weaker than the π → π* transition and occurs at longer wavelengths, often around 300 nm for carbonyl compounds. msu.edumasterorganicchemistry.com

The position and intensity of these absorption maxima (λmax) can be influenced by the solvent used and the presence of conjugation. While this compound is not a conjugated system, the proximity of the double bond and the carbonyl group can still have an effect on the electronic transitions. In conjugated systems, such as α,β-unsaturated aldehydes, the λmax is shifted to longer wavelengths (a bathochromic shift). libretexts.org

Table 1: Typical UV Absorption Data for Chromophores in this compound

| Chromophore | Transition | Typical λmax (nm) | Molar Absorptivity (ε) |

| C=C (isolated) | π → π | ~170-180 | ~10,000-15,000 |

| C=O (aldehyde) | n → π | ~270-300 | ~10-30 (weak) |

| π → π* | ~180-190 | ~1,000-2,000 |

Data compiled from general spectroscopic principles for non-conjugated systems. utoronto.camasterorganicchemistry.com

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for (Z)-Oct-4-enalfrontiersin.org

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places. numberanalytics.combioanalysis-zone.com This precision allows for the calculation of an exact mass, which can be used to deduce the molecular formula of this compound (C8H14O) and differentiate it from other compounds with the same nominal mass. bioanalysis-zone.commsesupplies.com

Tandem Mass Spectrometry (MS/MS) adds another dimension of structural analysis. longdom.orgwikipedia.org In an MS/MS experiment, ions of a specific m/z (the precursor ions) are selected, fragmented, and the resulting product ions are then analyzed. wikipedia.org This fragmentation pattern provides a structural fingerprint of the molecule. acs.org

For this compound, the fragmentation in MS/MS would likely proceed through several characteristic pathways for aliphatic aldehydes:

α-Cleavage: Breakage of the bond adjacent to the carbonyl group, which can lead to the loss of a hydrogen atom (M-1) or an alkyl radical. miamioh.edu

β-Cleavage: Fission of the bond beta to the carbonyl group. miamioh.edu

McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the β-bond. This would result in a characteristic neutral loss and a charged enol fragment. miamioh.edu

The PubChem database indicates that a GC-MS spectrum for this compound is available, which would provide information on its electron ionization fragmentation pattern. nih.gov Analyzing these patterns helps in the unambiguous identification of the compound in complex mixtures. libretexts.org

Table 2: Predicted HRMS and Major MS/MS Fragments for this compound

| Ion Type | Molecular Formula | Calculated Exact Mass (m/z) | Potential Origin |

| [M+H]⁺ | C₈H₁₅O⁺ | 127.1117 | Protonated Molecule |

| [M]⁺• | C₈H₁₄O⁺• | 126.1045 | Molecular Ion |

| Fragment | C₇H₁₁O⁺ | 111.0804 | Loss of CH₃ |

| Fragment | C₅H₇O⁺ | 83.0491 | Cleavage at C-C bond adjacent to double bond |

| Fragment | C₃H₃O⁺ | 55.0178 | α-cleavage and subsequent fragmentation |

| Fragment | C₄H₈O⁺• | 72.0575 | McLafferty Rearrangement Product |

Calculated exact masses are based on the molecular formula. Fragmentation pathways are predicted based on general principles of mass spectrometry for aldehydes. miamioh.edu

Advanced Hyphenated Techniques in this compound Analysis (e.g., GC-FT-IR)thermofisher.com

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures. Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FT-IR) is a powerful example of such a technique. researchgate.net

In GC-FT-IR, the components of a mixture are first separated by gas chromatography based on their volatility and interaction with the stationary phase. piketech.com As each separated component elutes from the GC column, it passes through a heated light pipe in the FT-IR spectrometer, where its infrared spectrum is recorded in real-time. piketech.com

The primary advantage of GC-FT-IR is that it provides structural information based on the vibrational frequencies of functional groups, which can be highly specific. frontiersin.org For this compound, FT-IR would clearly identify the characteristic absorption bands for:

C=O stretch of the aldehyde group (typically around 1740-1720 cm⁻¹)

C-H stretch of the aldehyde (two weak bands around 2850-2820 cm⁻¹ and 2750-2720 cm⁻¹)

C=C stretch of the cis-alkene (around 1650 cm⁻¹)

=C-H bend of the cis-alkene (around 730-665 cm⁻¹)

This information is complementary to mass spectrometry, which provides information on the molecular weight and fragmentation. frontiersin.org The combination of retention time from GC, the functional group information from FT-IR, and the mass information from MS (in a GC-MS system) provides a very high level of confidence in the identification of this compound. GC-FT-IR is particularly useful for distinguishing between isomers that might have similar mass spectra. researchgate.net

Table 3: Expected FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aldehyde C-H | Stretch | 2850-2820 and 2750-2720 |

| Alkyl C-H | Stretch | 2960-2850 |

| Aldehyde C=O | Stretch | 1740-1720 |

| Alkene C=C | Stretch | ~1650 (cis) |

| Alkene =C-H | Bend | ~730-665 (cis, out-of-plane) |

Data compiled from standard FT-IR correlation tables.

Development of Derivatization Methods for Enhanced this compound Detection

Derivatization is a chemical modification technique used to convert an analyte into a product (a derivative) that has improved properties for analysis. For this compound, derivatization is often employed to enhance its detectability and improve its chromatographic behavior, particularly for gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). gcms.czacs.org

Common goals of derivatization for aldehydes include:

Increasing volatility for GC analysis.

Improving thermal stability. gcms.cz

Introducing a specific functional group that is highly responsive to a particular detector (e.g., an electron-capture detector or a nitrogen-phosphorus detector). ajevonline.org

Enhancing ionization efficiency for mass spectrometry. acs.org

Several types of derivatization reagents are effective for aldehydes:

Oximation Reagents: Reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) react with the carbonyl group of this compound to form a stable oxime derivative. und.edunih.gov The resulting PFB-oxime is highly electronegative due to the fluorine atoms, making it extremely sensitive to detection by GC with electron capture detection (GC-ECD) or negative chemical ionization mass spectrometry (GC-NCI-MS). und.edunih.gov

Hydrazine Reagents: Reagents such as 2,4-dinitrophenylhydrazine (DNPH) are classic derivatizing agents for aldehydes and ketones. However, for GC analysis, more volatile hydrazine reagents like 2,4,6-trichlorophenylhydrazine (B147635) (TCPH) can be used. researchgate.net These form hydrazone derivatives that can be readily analyzed.

LC-MS Derivatization Reagents: For LC-MS, reagents are designed to add a permanently charged group or a readily ionizable moiety to the aldehyde. acs.org For example, 4-(2-(trimethylammonio)ethoxy)benzenaminium halide (4-APC) has been developed to react with aldehydes to form a derivative with a quaternary ammonium (B1175870) group, which greatly enhances sensitivity in positive electrospray ionization (ESI) MS. acs.org

The choice of derivatization method depends on the analytical technique being used, the matrix in which this compound is present, and the required sensitivity.

Table 4: Common Derivatization Reagents for Aldehydes and Their Applications

| Reagent Class | Example Reagent | Derivative Formed | Analytical Enhancement |

| O-Alkylhydroxylamines | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | PFB-Oxime | Enhanced sensitivity for GC-ECD and GC-NCI-MS. und.edunih.gov |

| Hydrazines | 2,4,6-Trichlorophenylhydrazine (TCPH) | Trichlorophenylhydrazone | Improved GC properties and detector response. researchgate.net |

| Thiol-based Reagents | Cysteamine | Thiazolidine | Forms stable derivatives for GC-NPD analysis. ajevonline.org |

| ESI-MS Enhancing Agents | 4-(2-(trimethylammonio)ethoxy)benzenaminium halide (4-APC) | Quaternary Ammonium Schiff Base | Greatly improved ionization efficiency for LC-ESI-MS. acs.org |

Biological and Ecological Roles of Z Oct 4 Enal in Chemical Ecology and Flavor Science

(Z)-Oct-4-enal as a Pheromonal Component in Interspecies Communication

There is currently no scientific evidence to suggest that this compound functions as a pheromonal component in interspecies communication. Pheromonal roles are highly specific to molecular structure, and while other unsaturated aldehydes, such as (Z)-11-Octadecenal, are known insect pheromones, this function has not been documented for this compound. medchemexpress.com

Specific research detailing the role of this compound as an attractant or deterrent in insect communication and behavior is not available in the current body of scientific literature. Studies on insect chemical ecology often focus on other volatile compounds, and this compound has not been identified as a key signaling molecule in this context.

The specific mechanisms of olfactory perception for this compound have not been elucidated. Research on olfactory receptors in various organisms has identified binding specificities for a wide range of volatile compounds, but studies explicitly investigating the receptors or neural pathways involved in the detection of this compound are absent from the literature.

This compound in Plant-Herbivore and Plant-Pathogen Interactions

Currently, there is no documented evidence to support a role for this compound in mediating plant-herbivore or plant-pathogen interactions. The compound is not commonly listed among the green leaf volatiles (GLVs) or other herbivore-induced plant volatiles (HIPVs) that are known to play a role in plant defense and signaling. mdpi.com

No research has demonstrated that this compound induces plant defense responses. The study of chemical priming and defense induction in plants has identified numerous signaling molecules, but this compound is not among them. nih.gov

There is no scientific literature to support the involvement of this compound in the mediation of interspecies chemical communication, such as attracting predators or parasitoids of herbivores.

This compound in Food Chemistry and Flavor Science

Information regarding the role of this compound in food chemistry and flavor science is contradictory. One source suggests its application in the food and perfume industries, describing it as a colorless to slightly yellow liquid with a strong oil fragrance that can be used as a spice ingredient to impart a special oil or fruit aroma.

Conversely, other chemical and flavor industry databases explicitly state that this compound is "not for fragrance use" and "not for flavor use." thegoodscentscompany.comthegoodscentscompany.com These sources also indicate that the compound has not been found to occur in nature. thegoodscentscompany.comthegoodscentscompany.comflavscents.com This discrepancy highlights the lack of consensus and established use of this specific compound in the flavor industry. While other, structurally similar aldehydes like (Z)-4-heptenal and (Z)-4-decenal are well-documented flavor components found in various foods, the contribution of this compound remains unconfirmed. thegoodscentscompany.comscent.vnthegoodscentscompany.com

Table 1: Contradictory Information on the Use of this compound in Flavor Science

| Source Category | Claim Regarding Use in Flavor/Food | Reference |

|---|---|---|

| Chemical Supplier Database | "often used as an ingredient in food spices to give food a special oil or fruit aroma" | |

| Flavor & Fragrance Database | "not for flavor use" | thegoodscentscompany.com |

| Flavor & Fragrance Database | "not found in nature" | flavscents.com |

Contribution to Aroma Profiles in Natural Products and Processed Foods

While extensive quantitative data for this compound across a wide range of products is not broadly documented, the aroma profiles of structurally related unsaturated aldehydes have been studied more thoroughly. For instance, compounds like (Z)-4-heptenal are known as important aroma constituents in dairy products, fish, and seafood. researchgate.net Similarly, (Z)-4-dodecenal is a key odorant in wild coriander leaves. researchgate.net The table below details the described aroma characteristics of this compound and related compounds, illustrating the nuances that variations in chemical structure can impart.

Table 1: Aroma Profiles of this compound and Related Unsaturated Aldehydes

| Compound Name | Aroma Description | Typical Occurrence |

|---|---|---|

| This compound | Oily, fruity | Food spices |

| (Z)-4-Heptenal | Rancid fat, pastoral | Dairy products, fish, seafood |

| (Z)-4-Decenal | Cardamom, herbal, spicy, chamomile, mandarine | Citrus flavors (orange, tangerine) |

This table is interactive and can be sorted by column.

Formation Mechanisms of this compound in Food Systems (Enzymatic vs. Non-Enzymatic)

The formation of aldehydes like this compound in food systems is a complex process that can occur through both enzymatic and non-enzymatic pathways, primarily involving the oxidation of unsaturated fatty acids.

Enzymatic Formation: In many plant and animal tissues, the enzymatic breakdown of lipids is a primary source of volatile aroma compounds. This process, often initiated by physical damage or ripening, involves enzymes such as lipases and lipoxygenases.

Lipase (B570770) Action: Lipases first hydrolyze triglycerides to release polyunsaturated fatty acids (PUFAs), such as linoleic acid and α-linolenic acid.

Lipoxygenase (LOX) Pathway: The LOX enzyme then catalyzes the oxidation of these PUFAs, forming hydroperoxides. For example, linoleic acid can be converted into 9-hydroperoxy-octadecadienoic acid and 13-hydroperoxy-octadecadienoic acid.

Hydroperoxide Lyase (HPL) Cleavage: These unstable hydroperoxides are subsequently cleaved by hydroperoxide lyase enzymes. This cleavage results in the formation of shorter-chain aldehydes and other volatile compounds. The specific aldehyde produced, including the potential for this compound formation, depends on the initial fatty acid and the specific enzymatic machinery present in the organism. Green leaf volatiles like (Z)-3-hexenal, for instance, are formed through this pathway from linolenic acid. nih.gov